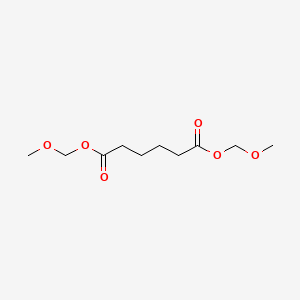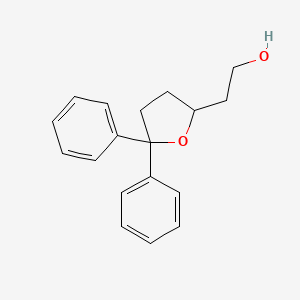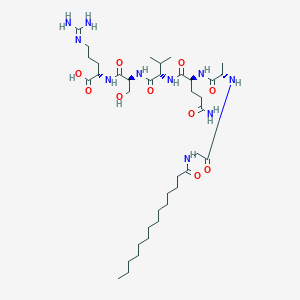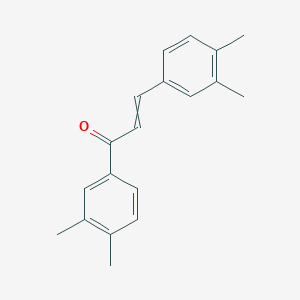
Bis(methoxymethyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methoxymethyl) hexanedioate is an organic compound that belongs to the class of esters It is derived from hexanedioic acid (adipic acid) and methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(methoxymethyl) hexanedioate typically involves the esterification of hexanedioic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The general reaction can be represented as follows:
Hexanedioic acid+2MethanolAcid catalystBis(methoxymethyl) hexanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(methoxymethyl) hexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding hexanedioic acid and methanol.
Transesterification: This reaction involves the exchange of the methoxy groups with other alcohols, leading to the formation of different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Reducing agents like LiAlH4.
Major Products Formed
Hydrolysis: Hexanedioic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexanediol.
Applications De Recherche Scientifique
Bis(methoxymethyl) hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mécanisme D'action
The mechanism of action of bis(methoxymethyl) hexanedioate is primarily related to its ester functional groups. These groups can undergo hydrolysis, releasing hexanedioic acid and methanol, which can then participate in various biochemical pathways. The ester bonds can also interact with other molecules, facilitating the formation of new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1-methylethyl) hexanedioate: Another ester derived from hexanedioic acid, but with isopropyl groups instead of methoxy groups.
Bis(2-methoxyethyl) ether: A compound with similar methoxy groups but different structural framework.
Uniqueness
Bis(methoxymethyl) hexanedioate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
142013-82-9 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
bis(methoxymethyl) hexanedioate |
InChI |
InChI=1S/C10H18O6/c1-13-7-15-9(11)5-3-4-6-10(12)16-8-14-2/h3-8H2,1-2H3 |
Clé InChI |
ICARXFREFHOYHF-UHFFFAOYSA-N |
SMILES canonique |
COCOC(=O)CCCCC(=O)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)

![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)



![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)


